
Bis(p-tolylthio)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(p-tolylthio)methane: is an organic compound characterized by the presence of two p-tolylthio groups attached to a central methane carbon
准备方法
Synthetic Routes and Reaction Conditions: Bis(p-tolylthio)methane can be synthesized through the reaction of p-thiocresol with formaldehyde under acidic conditions. The general procedure involves mixing p-thiocresol with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Bis(p-tolylthio)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Bis(p-tolylthio)methane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry .
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds can interact with biological targets, leading to various therapeutic effects.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents due to their biological activities. Further research is needed to explore their efficacy and safety in medical applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it valuable for various industrial processes.
作用机制
The mechanism of action of bis(p-tolylthio)methane involves its interaction with molecular targets through its thioether groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their structure and function. The specific pathways and targets involved depend on the context of its use, such as in biological systems or chemical reactions .
相似化合物的比较
Bis(2-pyridylthio)methane: Similar in structure but contains pyridylthio groups instead of p-tolylthio groups.
Bis(indolyl)methane: Contains indolyl groups and is known for its biological activities, including anticancer properties.
Bis(pyrazolyl)methane: Contains pyrazolyl groups and is used in coordination chemistry and as a ligand.
Uniqueness: Bis(p-tolylthio)methane is unique due to the presence of p-tolylthio groups, which impart specific chemical properties and reactivity
属性
分子式 |
C15H16S2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C15H16S2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI 键 |
MGPBMQMFPKAALA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




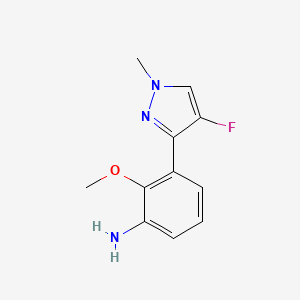
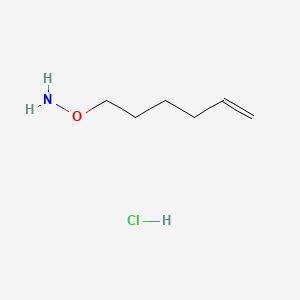
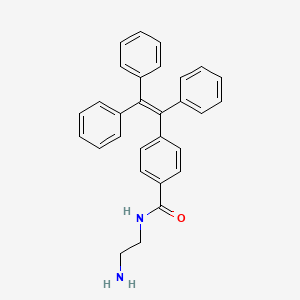

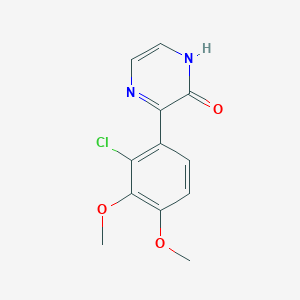


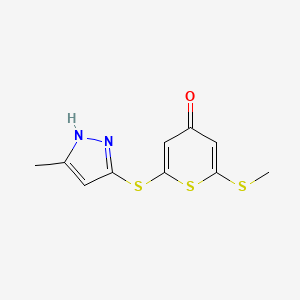

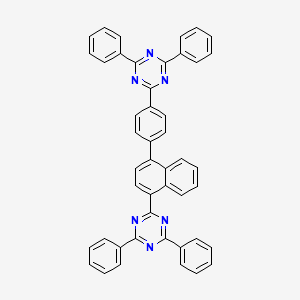

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)
